tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
CAS No.: 1225380-87-9
Cat. No.: VC0110436
Molecular Formula: C11H20F2N2O2
Molecular Weight: 250.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1225380-87-9 |
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Molecular Formula | C11H20F2N2O2 |
Molecular Weight | 250.29 |
IUPAC Name | tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-6-4-14(5-7-15)8-9(12)13/h9H,4-8H2,1-3H3 |
Standard InChI Key | DNMQTIGGYJPTHL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC(F)F |
Introduction
Chemical Identification and Structural Characteristics
tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate is identified by the CAS registry number 1225380-87-9 . It possesses a molecular formula of C₁₁H₂₀F₂N₂O₂ with a corresponding molecular weight of 250.29 g/mol . The compound's structure consists of a central piperazine heterocycle with a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 2,2-difluoroethyl substituent at the N4 position.
Structural Identifiers
The compound can be identified using various chemical notation systems as detailed in Table 1.
Table 1: Structural Identifiers of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
Identifier Type | Value |
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IUPAC Name | tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate |
CAS Registry Number | 1225380-87-9 |
InChI | InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-6-4-14(5-7-15)8-9(12)13/h9H,4-8H2,1-3H3 |
InChIKey | DNMQTIGGYJPTHL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC(F)F |
The structural integrity of the compound is defined by the specific arrangement of the piperazine core, which provides a rigid scaffold for the placement of functional groups. The tert-butoxycarbonyl group at position 1 serves as a protective group commonly used in organic synthesis, while the 2,2-difluoroethyl moiety at position 4 introduces fluorine atoms that can significantly alter the compound's physicochemical and biological properties .
Physical and Chemical Properties
Chemical Properties
The chemical reactivity of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate is primarily influenced by its functional groups. The piperazine ring provides basic nitrogen centers capable of participating in nucleophilic reactions. The tert-butoxycarbonyl group is acid-labile and can be cleaved under acidic conditions to liberate the secondary amine. The 2,2-difluoroethyl group contributes to increased lipophilicity and metabolic stability compared to non-fluorinated analogues.
The compound is sensitive to heat, which may lead to degradation or decomposition at elevated temperatures . This characteristic necessitates careful handling and storage practices in research and industrial settings.
Applications in Research and Industry
Pharmaceutical Research
tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate serves as a valuable building block in medicinal chemistry for several reasons:
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Building Block for Drug Candidates: The compound can be utilized as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders due to the piperazine moiety's frequent occurrence in CNS-active compounds.
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Fluorine-Enhanced Properties: The 2,2-difluoroethyl group introduces unique properties that can enhance drug-like characteristics:
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Increased lipophilicity and membrane permeability
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Enhanced metabolic stability against oxidative degradation
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Altered electronic properties affecting binding affinity to target proteins
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Protected Intermediate: The tert-butoxycarbonyl group provides a protected nitrogen that can be selectively deprotected and further functionalized in later synthetic steps.
Organic Synthesis Applications
In organic synthesis, this compound serves as:
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Functionalized Scaffold: A platform for further elaboration through N-Boc deprotection and subsequent functionalization
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Chiral Building Block: A potential precursor for stereoselective transformations when incorporated into more complex molecules
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Fluorine-Containing Fragment: A source of the difluoroethyl moiety for incorporation into larger molecular structures
Structural Analysis and Comparisons
Comparison with Structurally Related Compounds
To better understand the structural features and potential properties of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate, a comparison with structurally related compounds is valuable. Table 2 presents a comparative analysis of several related piperazine derivatives.
Table 2: Comparison of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate with Related Compounds
Structure-Property Relationships
The structural modifications in the compounds listed in Table 2 can significantly impact their physicochemical and biological properties:
Research Techniques and Characterization
Analytical Methods
Several analytical techniques can be employed for the characterization and quality control of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly valuable for confirming the structure, with ¹H, ¹³C, and ¹⁹F NMR providing complementary structural information. The ¹⁹F NMR would be especially useful for characterizing the difluoroethyl group.
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Mass Spectrometry (MS): Enables confirmation of molecular weight and fragmentation patterns characteristic of the compound's structural features.
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Infrared (IR) Spectroscopy: Useful for identifying functional groups, particularly the carbonyl (C=O) stretch of the carbamate and C-F stretching vibrations.
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High-Performance Liquid Chromatography (HPLC): Employed for purity assessment and quality control of synthetic batches.
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